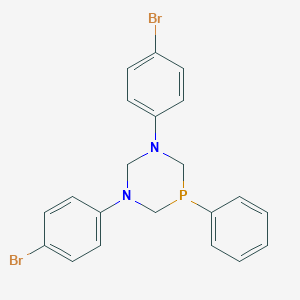
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane is a complex organic compound that belongs to the class of diazaphosphorines. These compounds are characterized by the presence of nitrogen and phosphorus atoms within a heterocyclic ring structure. The specific compound features additional bromophenyl and phenyl groups, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the following steps:
Formation of the Diazaphosphorine Ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride (PCl₃) under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via substitution reactions using corresponding bromophenyl and phenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-chlorophenyl)-5-phenyl-
- 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-
Comparison
Compared to similar compounds, 1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromophenyl groups may enhance its ability to participate in specific chemical reactions and potentially increase its biological activity.
Propiedades
Número CAS |
74607-68-4 |
|---|---|
Fórmula molecular |
C21H19Br2N2P |
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
Clave InChI |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Key on ui other cas no. |
74607-68-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















